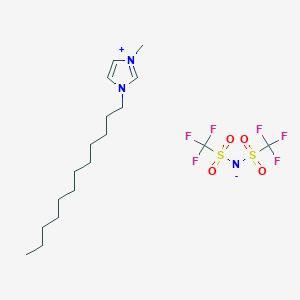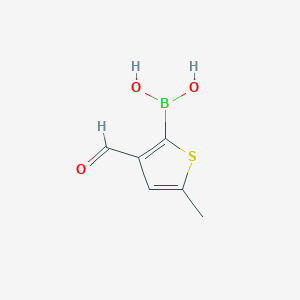
1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
描述
1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid compound known for its unique properties such as high thermal stability, low volatility, and excellent solubility in various solvents. This compound is widely used in various scientific and industrial applications due to its ability to act as a solvent, catalyst, and electrolyte .
作用机制
Target of Action
It is known that this compound is an organic, ionic liquid solvent .
Mode of Action
It is used in various reactions, such as those with molybdenum (ii) complexes with α-diimines, where it helps control chemoselectivity . This suggests that the compound may interact with its targets to influence the direction and selectivity of chemical reactions.
Pharmacokinetics
As an ionic liquid, it is likely to have unique solvation properties that could influence its bioavailability .
准备方法
The synthesis of 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-Dodecyl-3-methylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile under inert conditions to prevent moisture from affecting the reaction . The product is then purified through various methods such as recrystallization or column chromatography to achieve high purity .
化学反应分析
1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and dichloromethane, along with catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications, including:
相似化合物的比较
1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique compared to other similar compounds due to its long alkyl chain and the presence of the bis(trifluoromethylsulfonyl)imide anion. Similar compounds include:
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Shorter alkyl chain, used in similar applications but with different solubility and thermal properties.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Even shorter alkyl chain, often used in electrochemical applications due to its high ionic conductivity.
1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Similar structure but with a decyl group instead of a dodecyl group, affecting its solubility and viscosity.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications where other compounds may not perform as effectively.
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-dodecyl-3-methylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h14-16H,3-13H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCNRVFKCLDBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047917 | |
| Record name | 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404001-48-5 | |
| Record name | 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4W9M5MEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Dodecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide suitable for use as a lubricant?
A: this compound, often shortened to [C12mim][NTf2], demonstrates promising lubrication properties in silica/silicon systems. Studies indicate that its long alkyl chain plays a crucial role in its lubrication efficacy. Specifically, the length of the alkyl chain impacts the critical minimum film thickness (h0 EHL) at which a transition from elastohydrodynamic lubrication (full film) to mixed lubrication occurs. Longer chains, as seen in [C12mim][NTf2] compared to shorter chain ionic liquids, lead to higher critical h0 EHL values, suggesting superior lubrication properties and a delayed onset of surface damage. []
Q2: How does the structure of this compound influence its interaction with β-cyclodextrin?
A: Research suggests that the long alkyl chain of [C12mim][NTf2] is key to its interaction with β-cyclodextrin. While the imidazolium ring itself doesn't enter the β-cyclodextrin cavity, the alkyl side chain does. Interestingly, in the case of [C12mim][NTf2], both the cation (with its long alkyl chain) and the anion exhibit a strong interaction with β-cyclodextrin simultaneously. This differs from shorter chain ionic liquids where typically only one component interacts strongly with the β-cyclodextrin cavity. []
Q3: What unique characteristics of this compound make it valuable in material science, particularly in polymer blends?
A: [C12mim][NTf2] exhibits significant potential as a compatibilizer in polymer blends, as demonstrated in its use with polybutylene succinate (PBS) and rice starch (RS). The incorporation of [C12mim][NTf2] leads to improved flexibility and tensile strength in PBS/RS blends. This enhancement is attributed to the ionic liquid's ability to foster intermolecular interactions between PBS and RS, specifically ion-dipole forces and hydrophobic-hydrophobic interactions. Furthermore, [C12mim][NTf2] influences the thermal properties of these blends, decreasing the melting point while increasing the thermal decomposition temperature, highlighting its multifaceted role in material modification. []
Q4: How does the length of the alkyl chain in ionic liquids impact their behavior in mixtures, specifically focusing on this compound?
A: The alkyl chain length in ionic liquids plays a crucial role in dictating their behavior in mixtures. When [C12mim][NTf2] is mixed with a shorter chain ionic liquid like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C2mim][Tf2N]), a fascinating phenomenon occurs. At low concentrations, [C12mim][NTf2] forms small aggregates within the [C2mim][Tf2N] matrix. As the concentration increases, these aggregates grow in size and number, eventually leading to a bicontinuous network where polar and non-polar domains co-exist. This nanosegregation, driven by the long alkyl chain of [C12mim][NTf2], significantly influences the mixture's physical properties, including viscosity, conductivity, and surface tension. []
Q5: What insights can scattering experiments provide about the surface behavior of this compound?
A: Innovative experiments using hyperthermal oxygen atom scattering offer valuable insights into the surface characteristics of [C12mim][NTf2]. Notably, the detection of reactively scattered OH indicates that alkyl groups, specifically from the long alkyl chain of [C12mim][NTf2], are present at the surface. This finding challenges previous assumptions and confirms that the [C12mim]+ ion exhibits surface activity. Furthermore, comparisons with shorter chain ionic liquids reveal that [C12mim][NTf2] demonstrates a significantly higher reactivity, highlighting the impact of the alkyl chain length on surface interactions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)



![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

![Tetradecanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3028865.png)



